tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It features a tert-butyl group, a phenyl group, and a thiazole ring, making it a compound of interest in various chemical and biological studies. The compound’s molecular formula is C15H18N2O2S, and it has a molecular weight of 290.38 g/mol .
Mechanism of Action
Target of Action
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable thiazole derivatives to interact with their targets and induce changes.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can act as antioxidants, influencing the oxidative stress pathway. As analgesics and anti-inflammatory agents, they can affect the pain and inflammation pathways. As antimicrobial and antifungal agents, they can disrupt the growth and reproduction of microorganisms. As antitumor agents, they can inhibit the growth of tumor cells
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects result from the interaction of the compounds with their targets and the subsequent changes in biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology and Medicine: The compound has shown potential antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is being investigated for its ability to form complexes with cell-penetrating peptides, which can enhance its antibacterial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- tert-Butyl N-(piperidin-4-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: What sets tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate apart from similar compounds is its combination of a thiazole ring and a phenyl group, which contributes to its unique antibacterial properties. Additionally, its ability to form complexes with cell-penetrating peptides enhances its efficacy, making it a valuable compound for further research and development .
Properties
IUPAC Name |
tert-butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)16-9-13-17-12(10-20-13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWSKAQLKJIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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